3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione
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Overview
Description
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an iodophenyl group attached to an aminomethylene moiety, which is further connected to a methylpyran-2,4-dione core. The presence of iodine in the structure makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the reaction of 4-iodoaniline with a suitable methylene donor in the presence of a catalyst. One common method involves the use of a condensation reaction between 4-iodoaniline and 6-methylpyran-2,4-dione under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to the presence of iodine, which can be used in imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the iodophenyl group allows it to participate in various binding interactions with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Bromophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 3-{[(4-Chlorophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 3-{[(4-Fluorophenyl)amino]methylene}-6-methylpyran-2,4-dione
Uniqueness
The uniqueness of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable for certain applications .
Properties
IUPAC Name |
4-hydroxy-3-[(4-iodophenyl)iminomethyl]-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMYFXUYNPIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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